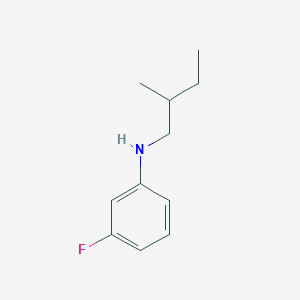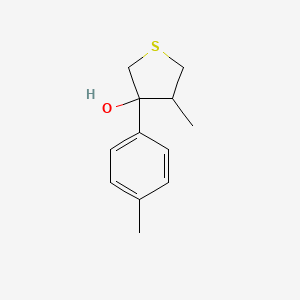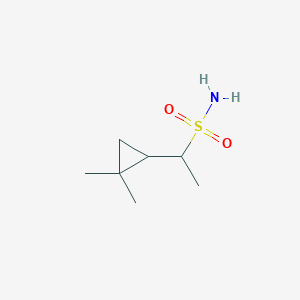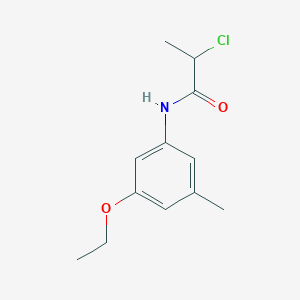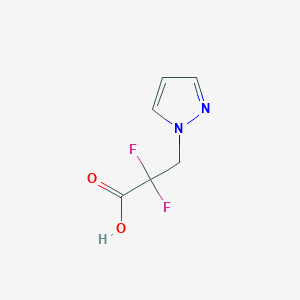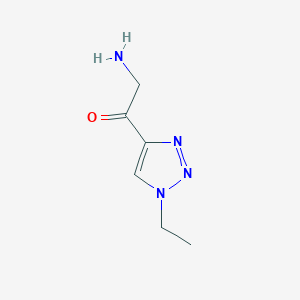
2-Amino-1-(1-ethyl-1H-1,2,3-triazol-4-yl)ethan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Amino-1-(1-ethyl-1H-1,2,3-triazol-4-yl)ethan-1-one is a heterocyclic compound that features a triazole ring, which is a five-membered ring containing three nitrogen atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(1-ethyl-1H-1,2,3-triazol-4-yl)ethan-1-one typically involves the use of “click” chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This method is favored for its high efficiency and selectivity. The general synthetic route involves the following steps:
Preparation of the Alkyne: The alkyne precursor is synthesized through standard organic reactions.
Azide Formation: The azide is prepared from the corresponding halide using sodium azide.
Cycloaddition Reaction: The alkyne and azide are reacted in the presence of a copper(I) catalyst to form the triazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
化学反应分析
Types of Reactions
2-Amino-1-(1-ethyl-1H-1,2,3-triazol-4-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The triazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions include nitro derivatives, alcohol derivatives, and substituted triazoles, which can have different functional groups attached to the triazole ring.
科学研究应用
2-Amino-1-(1-ethyl-1H-1,2,3-triazol-4-yl)ethan-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 2-Amino-1-(1-ethyl-1H-1,2,3-triazol-4-yl)ethan-1-one involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and hydrophobic interactions with enzymes and receptors, potentially inhibiting their activity. The amino and carbonyl groups can also participate in various biochemical pathways, affecting cellular processes.
相似化合物的比较
Similar Compounds
1,2,3-Triazole: A parent compound with similar structural features but lacking the amino and carbonyl groups.
1,2,4-Triazole: Another triazole isomer with different nitrogen atom positions.
Imidazole: A five-membered ring with two nitrogen atoms, commonly found in biological systems.
Uniqueness
2-Amino-1-(1-ethyl-1H-1,2,3-triazol-4-yl)ethan-1-one is unique due to the presence of both an amino group and a carbonyl group, which provide additional sites for chemical reactions and interactions. This makes it a versatile compound for various applications in research and industry.
属性
分子式 |
C6H10N4O |
|---|---|
分子量 |
154.17 g/mol |
IUPAC 名称 |
2-amino-1-(1-ethyltriazol-4-yl)ethanone |
InChI |
InChI=1S/C6H10N4O/c1-2-10-4-5(8-9-10)6(11)3-7/h4H,2-3,7H2,1H3 |
InChI 键 |
QBRZHAQCLAGHEK-UHFFFAOYSA-N |
规范 SMILES |
CCN1C=C(N=N1)C(=O)CN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-[5-(1-Benzofuran-2-yl)-1,2,4-oxadiazol-3-yl]piperidine](/img/structure/B13198201.png)

